molecular formula C10H14OS B2525759 3,5-Dimethylphenylthioethanol CAS No. 685892-26-6

3,5-Dimethylphenylthioethanol

Cat. No.: B2525759
CAS No.: 685892-26-6
M. Wt: 182.28
InChI Key: XYWRMYBOBPDQHW-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylthioethanol is an organic compound with the molecular formula C10H14OS It is a derivative of phenylthioethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenylthioethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows:

3,5-Dimethylphenylthiol+Ethylene oxideThis compound\text{3,5-Dimethylphenylthiol} + \text{Ethylene oxide} \rightarrow \text{this compound} 3,5-Dimethylphenylthiol+Ethylene oxide→this compound

The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenylthioethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: 3,5-Dimethylphenylthioacetone or 3,5-dimethylphenylthioaldehyde.

    Reduction: 3,5-Dimethylphenylthiol or 3,5-dimethylphenylethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethylphenylthioethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenylthioethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenylthio group can interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Similar structure but lacks the thioethanol group.

    3,5-Dimethylthiophenol: Similar structure but lacks the ethanol group.

    Phenylthioethanol: Lacks the methyl groups on the phenyl ring.

Uniqueness

3,5-Dimethylphenylthioethanol is unique due to the presence of both the thioethanol and dimethylphenyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWRMYBOBPDQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)SCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988266
Record name 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-26-6
Record name 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-26-6
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